
17(S)-HETE
Overview
Description
17(S)-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, commonly known as 17(S)-HETE, is a bioactive lipid derived from arachidonic acid. It is part of the hydroxyeicosatetraenoic acids (HETEs) family, which are important signaling molecules involved in various physiological and pathological processes. This compound is known for its role in inflammation, vascular biology, and cancer biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
17(S)-HETE can be synthesized through the enzymatic oxidation of arachidonic acid by lipoxygenases, specifically 12/15-lipoxygenase. The reaction typically involves the use of purified enzymes and controlled conditions to ensure the production of the specific S-enantiomer.
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, including the use of genetically modified microorganisms that express the necessary lipoxygenase enzymes. These microorganisms can be cultured in large bioreactors, where arachidonic acid is introduced as a substrate, and the product is subsequently extracted and purified.
Chemical Reactions Analysis
Metabolic Transformations
17(S)-HETE undergoes further oxidation and conjugation:
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Dehydrogenation : Converted to 17-oxo-ETE via 17-hydroxyeicosanoid dehydrogenase (17-HEDH), analogous to 5-HEDH pathways .
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Epoxidation : Forms 17,18-epoxy-ETEs via CYP2C9, observed in endothelial cells under COX-2 upregulation .
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Esterification : Incorporated into phospholipids (e.g., phosphatidylethanolamine) for storage or signaling.
Key Reaction Conditions :
Biological Interactions and Signaling
This compound acts as an autocrine mediator with enantioselective bioactivity:
3.1. CYP1B1 Activation
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Allosteric modulation : this compound binds to CYP1B1 at nM concentrations, enhancing its enzymatic activity (measured via EROD assay) .
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Upregulation : Induces CYP1B1 expression in cardiac cells, leading to hypertrophy .
Table 2: this compound-Induced Cardiac Hypertrophy Parameters
Parameter | This compound Effect | Concentration | Reference |
---|---|---|---|
Cell surface area increase | +45% | 1 μM | |
ANP mRNA expression | +3.2-fold | 1 μM | |
BNP mRNA expression | +2.8-fold | 1 μM |
3.2. Receptor Interactions
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Binds to G protein-coupled receptors (GPCRs), modulating vascular tone and inflammation .
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Competes with 20-HETE for CYP4F2 binding sites, altering renal ion transport .
Analytical Characterization
Chiral UHPLC-ECAPCI/HRMS methods resolve this compound from its R-enantiomer :
Figure 1: HRMS/MS Spectrum of this compound
text*Key fragments*: - *m/z* 219.1 (C₁₄H₁₉O₂⁻) - *m/z* 257.2 (C₁₆H₂₅O₂⁻)
Research Implications
Scientific Research Applications
17(S)-HETE has a wide range of applications in scientific research:
Chemistry: Used as a standard for analytical methods and in the study of lipid oxidation pathways.
Biology: Investigated for its role in cell signaling, inflammation, and immune responses.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular conditions, and cancer.
Industry: Utilized in the development of diagnostic assays and as a biomarker for certain diseases.
Mechanism of Action
17(S)-HETE exerts its effects through several mechanisms:
Molecular Targets: It binds to specific receptors on cell surfaces, such as G-protein coupled receptors, initiating signaling cascades.
Pathways Involved: It activates pathways related to inflammation, such as the NF-κB pathway, and modulates the activity of enzymes like cyclooxygenases and lipoxygenases.
Comparison with Similar Compounds
Similar Compounds
15(S)-HETE: Another hydroxyeicosatetraenoic acid with similar but distinct biological activities.
12(S)-HETE: Known for its role in platelet aggregation and vascular biology.
5(S)-HETE: Involved in leukotriene biosynthesis and immune responses.
Uniqueness
17(S)-HETE is unique due to its specific role in modulating vascular tone and its potential anti-cancer properties. Unlike other HETEs, it has a distinct stereochemistry that influences its interaction with biological targets and its overall bioactivity.
Biological Activity
17(S)-Hydroxyeicosatetraenoic acid (17(S)-HETE) is a bioactive lipid derived from arachidonic acid, playing significant roles in various physiological and pathological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular functions, and implications in disease.
Chemical Structure and Metabolism
This compound is a member of the hydroxyeicosatetraenoic acids (HETEs) family, formed primarily through the action of cytochrome P450 enzymes. The metabolism of arachidonic acid by these enzymes results in various HETEs, each with distinct biological activities. This compound is particularly noted for its role in cardiovascular health and disease.
Biological Activities
1. Cardiac Hypertrophy
Recent studies have demonstrated that this compound induces cardiac hypertrophy, characterized by an increase in cardiomyocyte size and expression of hypertrophic markers. This effect is mediated through the activation of cytochrome P450 1B1 (CYP1B1), which enhances cellular hypertrophy by increasing gene expression and protein levels associated with hypertrophy in human adult cardiomyocyte (AC16) cells .
2. Vascular Function
this compound has been implicated in modulating vascular tone and endothelial function. It promotes vasoconstriction and influences angiogenesis through its effects on endothelial cells. This compound can enhance the migration and proliferation of endothelial cells, contributing to angiogenic processes .
3. Inflammatory Response
As a product of arachidonic acid metabolism, this compound is involved in inflammatory responses. It can influence macrophage polarization, promoting a pro-inflammatory state that may exacerbate conditions like hypertension and atherosclerosis .
The biological effects of this compound are mediated through several pathways:
- CYP1B1 Activation : this compound acts as an allosteric activator of CYP1B1, leading to increased enzymatic activity that contributes to cardiac hypertrophy .
- Endothelial Cell Signaling : It activates signaling pathways such as phosphatidylinositol 3-kinase (PI3K) and signal transducer and activator of transcription (STAT), which are crucial for cell migration and survival during angiogenesis .
- Macrophage Modulation : The compound influences macrophage behavior, enhancing their inflammatory potential, which can affect vascular health and contribute to hypertension .
Case Study 1: Cardiac Hypertrophy Induction
A study investigated the effects of 17-HETE on human AC16 cardiomyocytes. Cells treated with 20 µM of 17-HETE exhibited significant increases in cell surface area and hypertrophic markers compared to controls. The activation of CYP1B1 was confirmed through gene expression analysis, indicating a direct link between 17-HETE exposure and cardiac hypertrophy .
Case Study 2: Vascular Effects
In another study, the role of 17-HETE in promoting endothelial cell migration was examined using human retinal microvascular endothelial cells (HRMVECs). Treatment with varying concentrations of 17-HETE resulted in enhanced cell migration and tube formation, demonstrating its pro-angiogenic properties .
Data Summary
Biological Activity | Mechanism | Implications |
---|---|---|
Cardiac Hypertrophy | Activation of CYP1B1 | Heart disease progression |
Vascular Function | Endothelial cell signaling | Angiogenesis, vascular remodeling |
Inflammatory Response | Macrophage polarization | Hypertension, atherosclerosis |
Q & A
Basic Research Questions
Q. What are the primary enzymatic pathways responsible for the biosynthesis of 17(S)-HETE, and how can researchers validate these pathways experimentally?
- This compound is synthesized via cytochrome P450 (CYP) enzymes, particularly CYP2U and unspecific monooxygenases, through the oxidation of arachidonic acid (AA) . To validate these pathways:
- Use CYP-specific inhibitors (e.g., ketoconazole) in cell cultures or isolated enzyme assays to block this compound production.
- Quantify metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm enantiomeric specificity .
- Compare results with control experiments using recombinant CYP isoforms.
Q. What methodologies are recommended for detecting and quantifying this compound in biological samples?
- Chiral chromatography coupled with LC-MS/MS is critical to distinguish this compound from its R-enantiomer due to their identical molecular weights but divergent biological activities .
- Sample preparation:
- Extract lipids using solid-phase extraction (SPE) with C18 columns.
- Derivatize with pentafluorobenzyl bromide to enhance ionization efficiency for MS detection .
- Validate assays using synthetic standards and spike-recovery experiments in relevant matrices (e.g., plasma, cell lysates).
Q. What are the known biological roles of this compound in cellular systems, and how can these be investigated?
- This compound inhibits proximal tubule ATPase activity, suggesting a role in renal physiology .
- To study its effects:
- Use knockdown/knockout models (e.g., siRNA targeting CYP2U) to assess loss-of-function phenotypes.
- Measure downstream signaling markers (e.g., protein kinase C activation) via immunoblotting in cells treated with exogenous this compound .
Advanced Research Questions
Q. How do enantioselective differences between 17(S)- and 17(R)-HETE influence their biological activities, and what experimental designs can elucidate these differences?
- This compound exhibits distinct activity compared to 17(R)-HETE, as seen in AC16 cardiomyocytes where the S-enantiomer is significantly less abundant .
- Experimental approaches:
- Synthesize enantiomerically pure standards to compare dose-response effects in vitro.
- Use molecular docking simulations to analyze binding affinities to putative targets (e.g., PPARγ or ion channels) .
- Employ enantioselective antibodies in immunohistochemistry to map tissue-specific distribution.
Q. How can researchers resolve contradictions in reported roles of this compound in pathological processes (e.g., hypertrophy vs. cytoprotection)?
- Discrepancies may arise from cell-type specificity or experimental conditions. For example, this compound levels decrease in Ang II-induced hypertrophy but increase under FICZ treatment .
- Strategies:
- Conduct multi-omics profiling (lipidomics, transcriptomics) to identify context-dependent pathways.
- Compare results across models (e.g., primary cells vs. immortalized lines) and species.
- Perform time-course experiments to track dynamic changes in metabolite concentrations and downstream effects.
Q. What advanced techniques can elucidate the interaction between this compound and nuclear receptors (e.g., PPARγ) in disease models?
- Use PPARγ reporter assays (e.g., luciferase-based systems) to measure ligand-dependent activation.
- Generate tissue-specific PPARγ knockout mice to assess this compound's functional dependence on this receptor .
- Combine with metabolite flux analysis to quantify this compound turnover in PPARγ-active tissues (e.g., adipose, macrophages).
Q. How can researchers investigate the role of this compound in modulating ion channels or transporters, and what are the implications for drug discovery?
- Use patch-clamp electrophysiology to study ion channel modulation in transfected HEK293 cells.
- Screen this compound analogs in high-throughput assays targeting transporters (e.g., Na+/K+-ATPase).
- Validate in vivo using hypertensive rat models with CYP2U overexpression.
Q. Methodological Considerations for Data Interpretation
Q. How should researchers address variability in this compound measurements across studies?
- Variability may stem from:
- Sample handling : Rapid degradation of HETEs requires immediate freezing in liquid nitrogen .
- Analytical sensitivity : Standardize LC-MS/MS parameters (e.g., collision energy, ionization mode) across labs.
- Report data as enantiomeric ratios (S/R) rather than absolute concentrations to account for isomer interconversion .
Q. What statistical approaches are recommended for analyzing dose-dependent or time-dependent effects of this compound?
- Use non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values.
- For time-series data, apply mixed-effects models to account for intra-experiment variability .
- Include sensitivity analyses to test robustness against outliers or missing data .
Q. Key Data from Recent Studies
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z,17S)-17-hydroxyicosa-5,8,11,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPIPPRXLIDJKN-LNRPRRCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347697 | |
Record name | 17(S)-HETE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183509-25-3 | |
Record name | 17(S)-HETE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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